6-[(4-Bromophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid
Description
6-[(4-Bromophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid is a carbamate-substituted cyclohexene derivative characterized by a cyclohexene core, a carboxylic acid group, and a carbamoyl-linked 4-bromophenyl moiety. Its molecular formula is C₁₄H₁₃BrNO₃, with a molecular weight of approximately 338.17 g/mol.
Properties
Molecular Formula |
C14H14BrNO3 |
|---|---|
Molecular Weight |
324.17 g/mol |
IUPAC Name |
6-[(4-bromophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C14H14BrNO3/c15-9-5-7-10(8-6-9)16-13(17)11-3-1-2-4-12(11)14(18)19/h1-2,5-8,11-12H,3-4H2,(H,16,17)(H,18,19) |
InChI Key |
VHZZJLSPECJSKI-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CCC(C1C(=O)NC2=CC=C(C=C2)Br)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(4-bromoanilino)carbonyl]-3-cyclohexene-1-carboxylic acid typically involves the reaction of 4-bromoaniline with a suitable cyclohexene derivative under controlled conditions. One common method involves the use of a coupling reagent to facilitate the formation of the carbonyl bond between the aniline and the cyclohexene ring. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to neutralize the reaction mixture.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
6-[(4-bromoanilino)carbonyl]-3-cyclohexene-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.
Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of new derivatives with different functional groups.
Scientific Research Applications
6-[(4-bromoanilino)carbonyl]-3-cyclohexene-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to study enzyme interactions and inhibition mechanisms.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 6-[(4-bromoanilino)carbonyl]-3-cyclohexene-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromoaniline group can form hydrogen bonds or other interactions with active sites, while the cyclohexene ring provides structural stability. These interactions can modulate the activity of the target molecule, leading to various biological effects.
Comparison with Similar Compounds
Table 1: Key Structural Features and Differences
Electronic and Steric Effects
- Bromine vs. Fluorine/Chlorine: Bromine’s larger atomic radius (1.85 Å vs.
- Sulfamoyl and Acetyl Groups : Sulfamoyl derivatives (e.g., 6-{[4-(Acetylsulfamoyl)phenyl]carbamoyl}...) exhibit enhanced antimicrobial activity due to sulfonamide’s ability to mimic enzyme substrates .
Pharmacokinetic Properties
- Lipophilicity : Dichlorophenyl and butylcarbamoyl analogs show higher logP values, favoring blood-brain barrier penetration but risking off-target effects .
- Metabolic Stability : Brominated and chlorinated derivatives resist oxidative metabolism better than fluorinated analogs due to stronger C–X bonds .
Therapeutic Potential
- Anti-Inflammatory Activity : Bromophenyl derivatives demonstrate COX-2 inhibition in preliminary assays, comparable to diclofenac but with reduced gastrointestinal toxicity .
- Antimicrobial Activity: Sulfamoyl-containing analogs show MIC values of 2–8 µg/mL against S. aureus, outperforming non-sulfonamide variants .
Biological Activity
6-[(4-Bromophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid is a complex organic compound with notable structural features that suggest potential biological activities. Its molecular formula is , and it has a molecular weight of approximately 336.20 g/mol. This compound's unique structure combines a cyclohexene ring with a carboxylic acid and a bromophenyl group, which may enhance its reactivity and interaction with biological targets.
Biological Significance
Research indicates that compounds similar to this compound may exhibit anti-inflammatory and anticancer properties. The presence of the bromophenyl moiety is particularly noteworthy, as it can influence the compound's biological activity by modulating interactions with various molecular targets.
The mechanism through which this compound exerts its effects likely involves:
- Enzyme Inhibition : Similar compounds have shown potential in inhibiting specific enzymes linked to cancer progression.
- Cell Cycle Modulation : Studies suggest that related compounds can induce cell cycle arrest and apoptosis in cancer cell lines, indicating a potential therapeutic application .
Case Studies
- Anti-Cancer Activity : A study exploring the activity of bromophenyl derivatives demonstrated significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values indicated that these compounds could effectively inhibit cell proliferation, suggesting a promising avenue for further investigation into their use as anticancer agents .
- Inflammatory Response : Another study highlighted the anti-inflammatory properties of similar compounds, showing that they could reduce the production of pro-inflammatory cytokines in vitro. This suggests potential applications in treating inflammatory diseases and conditions.
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with other related compounds:
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| 6-[(2-Bromophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid | C14H14BrNO3 | Potential anti-inflammatory effects |
| 6-[(4-Fluorophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid | C14H14FNO3 | Exhibits different reactivity patterns; potential anticancer activity |
| 6-Hydroxyphenylcarbamoylcyclohex-3-ene-1-carboxylic acid | C14H15NO3 | Alters solubility and biological interactions due to hydroxyl group |
Synthesis and Interaction Studies
The synthesis of this compound typically involves multiple steps, including:
- Formation of the cyclohexene ring.
- Introduction of the bromophenyl group via electrophilic aromatic substitution.
- Finalization through carboxylic acid formation.
Interaction studies are crucial for elucidating how this compound interacts with biological targets, often employing techniques such as:
- Molecular Docking : To predict binding affinities and modes.
- Kinase Inhibition Assays : To evaluate selectivity against various kinases, which are critical in cancer pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
